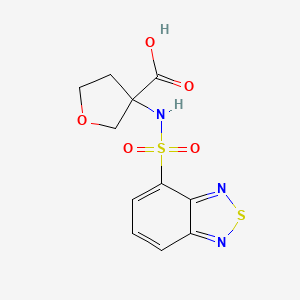![molecular formula C13H19N3O2 B7595495 N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7595495.png)
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. CPPene has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mecanismo De Acción
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene is a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE). PDE is responsible for the degradation of cyclic AMP, which is an important intracellular signaling molecule. By inhibiting PDE, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene increases the levels of cyclic AMP, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit platelet aggregation and to have a neuroprotective effect. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has several advantages for lab experiments, including its potency, selectivity, and ease of use. It is also stable and has a long half-life, making it suitable for in vivo experiments. However, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has some limitations, including its solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory and autoimmune diseases. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been suggested as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene may be useful in studying the role of cyclic AMP signaling in different biological processes.
Métodos De Síntesis
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene can be synthesized by reacting 1-hydroxycyclohexylmethylamine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has been extensively used in scientific research as a pharmacological tool to study various biological processes. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamideene has also been used to study the mechanisms of action of different drugs and to investigate the role of different signaling pathways in various diseases.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-15-11(8-14-10)12(17)16-9-13(18)5-3-2-4-6-13/h7-8,18H,2-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPKISKUKWIVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohexyl)methyl]-5-methylpyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)

![3-[(2,4,6-Trifluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595450.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595458.png)
![N-[(1-pentan-3-ylpyrazol-3-yl)methyl]aniline](/img/structure/B7595472.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7595474.png)
![N-[(1-hydroxycyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7595490.png)
![N-[(1-hydroxycyclohexyl)methyl]quinoxaline-2-carboxamide](/img/structure/B7595501.png)
![N-[2-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]ethyl]methanesulfonamide](/img/structure/B7595515.png)